molecular formula C13H11ClN4OS B2764701 3-{[(3-chlorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one CAS No. 877640-07-8

3-{[(3-chlorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

Cat. No.: B2764701
CAS No.: 877640-07-8
M. Wt: 306.77
InChI Key: GMZINCAAFLBPTG-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core with a 3-chlorobenzylsulfanyl substituent at position 3 and a methyl group at position 3. Its molecular formula is C₁₅H₁₅ClN₄OS, with a molecular weight of 334.82 g/mol .

Properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4OS/c1-8-5-11(19)15-12-16-17-13(18(8)12)20-7-9-3-2-4-10(14)6-9/h2-6H,7H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZINCAAFLBPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-chlorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzyl chloride with 5-methyl-1,2,4-triazolo[4,3-a]pyrimidin-7-one in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[(3-chlorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant antifungal and antibacterial activities, making it a candidate for the development of new antimicrobial agents.

    Medicine: Shows promise as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 3-{[(3-chlorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which play crucial roles in cell cycle regulation and signal transduction pathways. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations in Triazolopyrimidinones

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Position 5 Substituent Aryl Group (Position 3) Molecular Weight (g/mol) Key References
3-{[(3-Chlorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one Methyl 3-Chlorobenzylsulfanyl 334.82
3-{[(4-Chlorophenyl)methyl]sulfanyl}-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one Propyl 4-Chlorobenzylsulfanyl 334.82
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one Methyl 2-Hydroxyphenyl 318.32
5-{[(3-Chlorophenyl)methyl]sulfanyl}-2,6-diethylpyrazolo[4,3-d]pyrimidin-7-one Diethyl 3-Chlorobenzylsulfanyl Not reported

Key Observations :

  • Substituent Position : The 3-chlorophenyl vs. 4-chlorophenyl substitution (as in ) may alter steric and electronic interactions with biological targets.
  • Functional Groups : Hydroxyphenyl substituents () improve solubility but may reduce blood-brain barrier penetration due to higher polarity.

Biological Activity

The compound 3-{[(3-chlorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one (CAS Number: 877640-07-8) is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

  • Molecular Formula : C₁₃H₁₁ClN₄OS
  • Molecular Weight : 306.77 g/mol
  • Structure : The compound features a triazolo-pyrimidine core with a chlorophenylmethyl sulfanyl substituent.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its potential as an anticancer agent and its effects on different cell lines.

Anticancer Activity

Recent investigations have highlighted the compound's cytotoxic effects against several cancer cell lines. The following table summarizes the IC₅₀ values observed in various studies:

Cell LineIC₅₀ (µg/mL)Reference
SGC-79011.07 ± 0.22
A5490.61 ± 0.19
HepG20.51 ± 0.13

These results indicate that the compound exhibits significant growth inhibition in a concentration-dependent manner across multiple cell lines.

The mechanism by which this compound exerts its anticancer effects is believed to involve inhibition of specific kinases. A selectivity profile analysis revealed that at a concentration of 10 µM, the compound inhibited several tyrosine kinases as follows:

KinaseInhibition Rate (%)Reference
CDK1/Cyclin A222.51
ALK17.36
FGFR111.82
FAK10.52

This selectivity suggests potential for targeted therapy in cancer treatment.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on the efficacy of the compound against various cancer cell lines demonstrated notable cytotoxicity, with the highest potency observed in HepG2 cells (IC₅₀ = 0.51 µg/mL) .
  • Structure-Activity Relationship (SAR) : Analysis of the structure revealed that modifications on the pyrimidine ring significantly influence biological activity. Compounds with specific substituents showed enhanced inhibitory effects, indicating a need for further exploration into SAR to optimize therapeutic potential .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and target kinases, elucidating how structural features contribute to its biological activity .

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